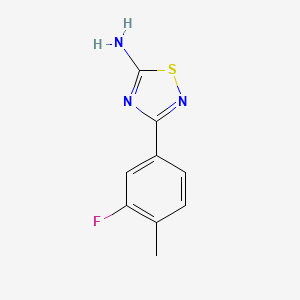

3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine

Descripción

Structural Elucidation of 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine

Molecular Composition and IUPAC Nomenclature

3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine is composed of a 1,2,4-thiadiazole heterocycle substituted at position 3 with a 3-fluoro-4-methylphenyl group and an amino group at position 5. The IUPAC nomenclature reflects the parent thiadiazole ring, the numbering of substituents, and the priority of functional groups. The structure includes:

- Thiadiazole core : A five-membered ring containing nitrogen and sulfur atoms at positions 1, 2, and 4.

- Amino group : A primary amine (-NH₂) at position 5.

- Substituted phenyl group : A phenyl ring attached at position 3, with fluorine at the meta position (C3) and methyl at the para position (C4).

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈FN₃S |

| Molecular Weight | 209.24 g/mol |

| CAS Registry Number | 1017782-58-9 |

| InChI Key | XJEDTOZNDHWOCQ-UHFFFAOYSA-N |

| SMILES | Nc1snc(n1)c1ccc(c(c1)F)C |

The compound’s purity is typically reported as ≥95%, with a solid physical form.

Crystallographic Analysis and Spatial Configuration

Crystallographic data for 3-(3-fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine are not explicitly detailed in available sources, but structural insights can be inferred from related thiadiazole derivatives. For example, 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine adopts a planar thiadiazole ring with a dihedral angle of 31.19° between the thiadiazole and phenyl rings. In the case of the target compound, the 1,2,4-thiadiazole core likely maintains planarity due to conjugation, while the 3-fluoro-4-methylphenyl group introduces steric and electronic effects.

Key structural features include:

- Dihedral angle : The angle between the thiadiazole ring and the phenyl substituent influences molecular packing and reactivity.

- Hydrogen bonding : The amino group may participate in intermolecular hydrogen bonds, as observed in analogous thiadiazole derivatives.

- π-π interactions : The aromatic phenyl group could engage in stacking interactions in the crystalline state.

While specific crystallographic parameters (e.g., space group, unit cell dimensions) are unavailable, these interactions are critical for understanding the compound’s solid-state behavior.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 3-(3-fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine is influenced by its substituents and heterocyclic core. The thiadiazole ring contributes π-electrons from its conjugated system, while the amino group and fluorinated phenyl group modulate electron density.

Frontier Molecular Orbitals (FMOs)

- HOMO (Highest Occupied Molecular Orbital) : Likely localized on the amino group (-NH₂) and the thiadiazole ring’s π-system, acting as an electron-rich region for nucleophilic interactions.

- LUMO (Lowest Unoccupied Molecular Orbital) : Positioned on the electron-deficient regions of the thiadiazole ring, enabling electrophilic attack.

The fluorine substituent at the meta position on the phenyl ring exerts an electron-withdrawing inductive effect, polarizing the ring and influencing electron density distribution. The methyl group at the para position provides steric bulk and mild electron-donating effects, which may stabilize adjacent functional groups.

Comparative Structural Analysis with Related Thiadiazole Derivatives

The structural and electronic properties of 3-(3-fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine can be contrasted with other thiadiazole derivatives. Key comparisons include:

Electronic and Reactivity Trends

- Electron-withdrawing groups : The trifluoromethyl substituent in 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine enhances electrophilicity at the thiadiazole ring compared to the fluoromethyl group in the target compound.

- Steric effects : The methyl group in the target compound and related derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) may hinder certain reactions by blocking reactive sites.

- Core variations : The 1,2,4-thiadiazole core in the target compound differs from the 1,3,4-thiadiazole core in 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, altering π-system conjugation and reactivity.

Propiedades

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c1-5-2-3-6(4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEDTOZNDHWOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-4-methylbenzenamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiadiazole ring into more reduced forms.

Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazoles, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

The compound is part of the thiadiazole family, which is known for its wide range of biological activities. Research indicates that derivatives of thiadiazoles exhibit various pharmacological effects, including:

- Antimicrobial Properties : Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potency .

- Antiviral and Antituberculosis Activities : Some studies highlight the potential of thiadiazole derivatives in combating viral infections and tuberculosis. The structural diversity provided by the amine group in these compounds enhances their reactivity and biological efficacy .

- Anti-inflammatory Effects : Research has indicated that certain thiadiazole derivatives can modulate inflammatory responses, making them potential candidates for developing anti-inflammatory drugs .

Synthetic Pathways

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions that allow for the introduction of various functional groups. The following general steps outline the synthetic approach:

- Formation of Thiadiazole Ring : The initial step involves creating the thiadiazole core through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : Following ring formation, substitution reactions can introduce the 3-fluoro-4-methylphenyl group onto the thiadiazole ring. This step is crucial for enhancing the biological activity of the compound.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods (NMR, IR) to confirm its structure .

Industrial Applications

Beyond its biological significance, 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine also shows promise in various industrial applications:

- Agricultural Chemicals : Due to its antimicrobial properties, this compound may be explored as a potential fungicide or bactericide in agriculture.

- Material Science : The unique chemical structure allows for modifications that could lead to new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Studies

Several studies have documented the effectiveness of thiadiazole derivatives in various applications:

- Antimicrobial Efficacy Study : A study evaluated a series of thiadiazole derivatives against multiple bacterial strains. Results indicated that fluorinated compounds exhibited superior antibacterial properties compared to non-fluorinated analogs .

- Pharmacological Investigations : Research focused on synthesizing novel thiadiazole-based compounds led to the discovery of several candidates with promising anti-inflammatory and analgesic activities .

Mecanismo De Acción

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compounds with modified aromatic substituents exhibit distinct physicochemical and biological profiles:

Key Insight : Fluorine and methyl groups in 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine balance lipophilicity (predicted logP ~2.8) and metabolic resistance, making it more drug-like than chlorophenyl analogs but less polar than pyridinyl derivatives .

Modifications on the Thiadiazole Core

Variations in the thiadiazole ring’s substitution pattern significantly alter bioactivity:

Key Insight : The unmodified 1,2,4-thiadiazole core in 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine retains optimal π-π stacking interactions for target binding, whereas bulkier substituents (e.g., biphenylmethyl) may hinder membrane permeability .

Antiparasitic Activity

Pyridinyl-substituted analogs (e.g., 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine) demonstrate potent macrofilaricidal effects (EC₅₀ < 100 nM against Onchocerca volvulus), attributed to dual pyridine moieties enhancing target affinity .

Enzyme Inhibition

Schiff base derivatives of 1,2,4-thiadiazoles (e.g., (E)-3-((2,4-dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine) show inhibitory activity against COX-2 (IC₅₀ ~1.2 µM) . The fluorine and methyl groups in the target compound may similarly modulate enzyme binding but require validation.

Physicochemical Properties

Actividad Biológica

3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its pharmacological potential. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈FN₃S

- Molecular Weight : 209.24 g/mol

- Boiling Point : Approximately 367.8 °C (predicted)

- Density : 1.363 g/cm³ (predicted)

Biological Activities

Thiadiazole derivatives are known for their wide range of biological activities. The specific compound 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine exhibits several promising effects:

-

Antimicrobial Activity :

- Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- The fluorine substitution may enhance antibacterial activity, particularly against Gram-positive bacteria .

-

Anticancer Potential :

- Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. A study highlighted the anticancer properties of related compounds with IC₅₀ values indicating effective cytotoxicity against cancer cell lines such as LoVo and MCF-7 .

- The unique substitution pattern in 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine may contribute to its enhanced anticancer activity compared to other thiadiazole derivatives.

- Anti-inflammatory Effects :

While specific mechanisms for 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine are not fully elucidated, the general mechanisms attributed to thiadiazoles include:

- Inhibition of bacterial cell wall synthesis.

- Interference with nucleic acid synthesis in microbial cells.

- Induction of apoptosis in cancer cells through various signaling pathways.

Synthesis Methods

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate starting materials (e.g., hydrazine derivatives) under acidic or basic conditions.

- Cyclization Reactions : Involving the formation of the thiadiazole ring through cyclization of substituted phenyl compounds with thiosemicarbazide.

Case Studies and Research Findings

-

Anticancer Evaluation :

- A recent study evaluated a series of thiadiazole derivatives for their anticancer activity and found that certain substitutions significantly improved their efficacy against specific cancer cell lines . The findings suggest that further exploration of 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine could yield valuable insights into its potential as an anticancer agent.

-

Comparative Analysis :

- A comparative study on various thiadiazole compounds showed that those with halogen substitutions (like fluorine) exhibited enhanced antibacterial properties compared to their non-halogenated counterparts . This highlights the importance of structural modifications in optimizing biological activity.

Q & A

Q. What are the standard synthetic routes for 3-(3-Fluoro-4-methylphenyl)-1,2,4-thiadiazol-5-amine?

The synthesis typically involves cyclization reactions starting from thioamide or thiourea precursors. For example, cyclization with iodine in the presence of potassium iodide under basic conditions (e.g., NaOH) can yield the thiadiazole core. Substituted aryl groups, such as 3-fluoro-4-methylphenyl, are introduced via nucleophilic substitution or coupling reactions. Reaction optimization may require microwave-assisted synthesis to enhance efficiency and yield .

Q. How is the structural identity of the compound confirmed?

Structural characterization employs:

- X-ray crystallography to resolve tautomeric forms and confirm substitution patterns (critical for compounds prone to annular tautomerism) .

- Spectroscopic methods :

- NMR (¹H/¹³C/¹⁹F) to verify fluorine substitution and aromatic proton environments.

- IR spectroscopy to identify amine (-NH₂) and thiadiazole (C=N) stretches .

- Mass spectrometry for molecular ion validation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines to assess safety profiles .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .

- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for coupling reactions to enhance aryl-substitution efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. What strategies resolve contradictions in tautomer identification?

- Crystallographic vs. spectroscopic data : X-ray diffraction definitively assigns tautomeric forms, while NMR may show averaged signals due to dynamic equilibrium in solution .

- Computational modeling : DFT calculations predict stable tautomers and simulate NMR/IR spectra for comparison with experimental data .

Q. How is the mechanism of biological activity elucidated?

- Molecular docking : Predict binding interactions with target proteins (e.g., bacterial dihydrofolate reductase).

- SAR studies : Synthesize derivatives (e.g., varying substituents on the phenyl ring) to correlate structural features with activity .

- Metabolite profiling : LC-MS/MS identifies bioactive metabolites and degradation pathways .

Q. What methodologies address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility.

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for improved bioavailability .

Data Analysis and Experimental Design

Q. How are conflicting biological activity results across studies reconciled?

- Standardize assay conditions : Control variables like pH, temperature, and cell passage number.

- Dose-response validation : Repeat assays with a wider concentration range and orthogonal methods (e.g., fluorescence vs. luminescence detection) .

Q. What statistical approaches validate structure-activity relationships (SAR)?

- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression to identify critical substituent parameters (e.g., logP, Hammett constants) .

- Machine learning : Train models on existing bioactivity data to predict novel derivatives’ efficacy .

Advanced Characterization Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.